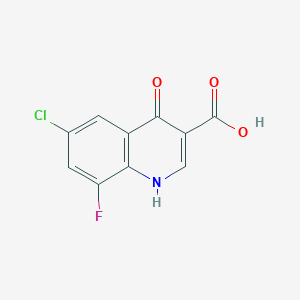
6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical properties and potential applications in various fields. The quinoline ring system, which forms the backbone of this compound, is a heterocyclic aromatic organic compound with a wide range of biological activities. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 4-fluoroaniline.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring. This can be achieved through various methods, including cyclocondensation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and functionalization processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of chlorine and fluorine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline-3,4-dicarboxylic acid derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby disrupting essential biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria.
Comparison with Similar Compounds
- 6-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
- 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Comparison:
- Chemical Structure: The presence of both chlorine and fluorine atoms in 6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid makes it unique compared to its analogs.
- Biological Activity: The combination of these halogens enhances its biological activity, making it more potent as an antibacterial and antiviral agent.
- Reactivity: The dual halogenation also affects its chemical reactivity, allowing for a broader range of chemical transformations.
Properties
Molecular Formula |
C10H5ClFNO3 |
|---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
6-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
PSZHJVNXLIEBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















